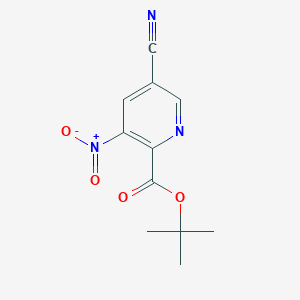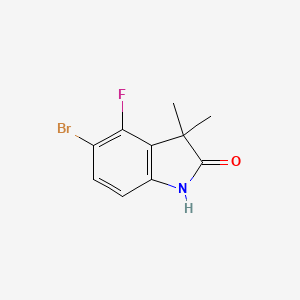![molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)
2-(Dibenzo[b,d]thiophen-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . It is a solid at room temperature and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)aniline can be achieved through nucleophilic aromatic substitution reactions. These reactions typically involve the substitution of an aryl halide with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic compounds derived from aryl halides .
Analyse Chemischer Reaktionen
2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of materials with unique optoelectronic properties.
Wirkmechanismus
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Vergleich Mit ähnlichen Verbindungen
2-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds such as:
- Benzenamine, 2-(4-dibenzofuranyl)
- Benzenamine, 2-(4-dibenzoselenyl)
- Benzenamine, 2-(4-dibenzotelluryl)
These compounds share similar structures but differ in the heteroatoms present, which can influence their chemical properties and applications .
Eigenschaften
Molekularformel |
C18H13NS |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-dibenzothiophen-4-ylaniline |
InChI |
InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2 |
InChI-Schlüssel |
AWGHPVPZPWXNBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-4-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8460084.png)








![7-Methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine](/img/structure/B8460160.png)




